molecular formula C12H16BrNO2 B8448424 6-Bromo-4-(3-methoxypropyl)-3,4-dihydro-2H-benzo[1,4]oxazine

6-Bromo-4-(3-methoxypropyl)-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No.: B8448424
M. Wt: 286.16 g/mol
InChI Key: LTOTXXLVKIDEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-(3-methoxypropyl)-3,4-dihydro-2H-benzo[1,4]oxazine is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

6-bromo-4-(3-methoxypropyl)-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C12H16BrNO2/c1-15-7-2-5-14-6-8-16-12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8H2,1H3

InChI Key

LTOTXXLVKIDEBK-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCOC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 2.85 g of 6-bromo-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one in 50 ml of tetrahydrofuran is admixed with 48 ml of 1M borane-tetrahydrofuran complex and stirred at 65° C. over 1 hour. The reaction mixture is cooled to room temperature and then admixed cautiously with 100 ml of methanol. After 10 minutes, the mixture is concentrated to dryness and the title compound is obtained as a slightly yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.31 (1:2 EtOAc-heptane). Rt=4.89 (gradient I).
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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